4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde

Catalog No.
S13545061
CAS No.
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbald...

Product Name

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde

IUPAC Name

4-(phenylmethoxymethyl)oxane-4-carbaldehyde

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2

InChI Key

GQNNJFPMMSHVQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COCC2=CC=CC=C2)C=O

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde, with the chemical formula C11_{11}H14_{14}O2_2 and CAS Number 1934395-40-0, is a compound characterized by a tetrahydropyran ring substituted with a benzyloxy group and an aldehyde at the 4-position. This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound appears as a colorless to light yellow liquid and has a molecular weight of 178.23 g/mol .

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can undergo reduction to yield the corresponding alcohol.
  • Condensation Reactions: The aldehyde can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to various derivatives depending on the nucleophile used .

Several synthetic routes can be employed to produce 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde:

  • Starting from Tetrahydropyran:
    • Tetrahydropyran can be functionalized at the 4-position through a series of reactions involving alkylation or acylation followed by oxidation to introduce the aldehyde group.
  • Using Benzyl Alcohol:
    • Benzyl alcohol can be reacted with an appropriate tetrahydropyran derivative under acidic or basic conditions to yield the desired benzyloxy substitution.
  • One-Pot Synthesis:
    • A one-pot reaction involving tetrahydropyran, benzyl alcohol, and an oxidizing agent can also be explored for efficient synthesis .

4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Potentially serving as a scaffold for developing new drugs due to its unique structure.
  • Material Science: Used in creating polymers or other materials that require specific chemical functionalities .

Several compounds share structural similarities with 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(Tetrahydro-2H-pyran-4-yl)ethanone137052-08-50.91Lacks benzyloxy group; simpler structure
Tetrahydropyran-4-carboxylic acid5337-03-10.84Contains carboxylic acid instead of aldehyde
Tetrahydropyranyl-4-acetic acid85064-61-50.83Acetic acid functionality; different reactivity
Methyl tetrahydro-2H-pyran-4-carboxylate110238-91-00.78Methyl ester; different functional group
(5-(Benzyloxy)methyl)tetrahydro-2H-pyran863565-49-5Similar structureDifferent substitution pattern on the tetrahydropyran

The presence of both the benzyloxy group and the aldehyde functionality distinguishes 4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-carbaldehyde from its analogs, potentially conferring unique properties that merit further investigation in both synthetic and biological contexts .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

234.125594432 g/mol

Monoisotopic Mass

234.125594432 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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